

Precision Identification of 2,4-Dimethyl-cyclohexanecarboxamide

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Compound of Interest

Compound Name: *Cyclohexanecarboxamide, 2,4-dimethyl-*

Cat. No.: B13800729

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A Technical Guide to CAS Registry Analysis and Stereochemical Verification Executive Summary & Core Directive

In the field of fine chemical synthesis and drug development, the precise identification of substituted cyclohexanes is frequently complicated by stereoisomerism. 2,4-dimethyl-cyclohexanecarboxamide is a structural analog of several TRPM8 agonists (cooling agents like WS-3 and WS-23), yet it lacks the ubiquity of its N-alkylated cousins.

This guide provides the definitive CAS registry data, delineates the stereochemical challenges inherent to the 1,2,4-substitution pattern, and establishes a protocol for verifying this compound's identity in a research setting.

Key Registry Data

Chemical Name	CAS Registry Number	Molecular Formula	Molecular Weight
2,4-Dimethyl-cyclohexanecarboxamide	681448-31-7	C ₉ H ₁₇ NO	155.24 g/mol
2,4-Dimethyl-cyclohexanecarboxylic acid (Precursor)	7124-20-1	C ₉ H ₁₆ O ₂	156.22 g/mol
N,N-Dimethyl-cyclohexanecarboxamide (Common Confusion)	17566-51-7	C ₉ H ₁₇ NO	155.24 g/mol



Critical Note: Do not confuse the target molecule (primary amide, -CONH₂) with its N,N-dimethyl isomer (CAS 17566-51-7). The molecular weights are identical, but the properties and CAS numbers differ significantly.

Structural Analysis & Stereochemistry

The complexity of 2,4-dimethyl-cyclohexanecarboxamide arises from its cyclohexane scaffold, which supports multiple stereoisomers based on the relative orientation (cis/trans) of the substituents at positions 1, 2, and 4.

The Stereochemical Matrix

The cyclohexane ring exists primarily in a chair conformation.^[1] The stability and reactivity of the molecule depend on whether the methyl and amide groups occupy axial or equatorial positions.

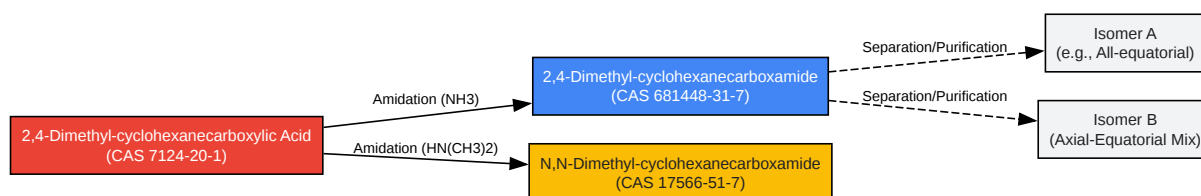
- C1 Position: Carboxamide group (-CONH₂)

- C2 Position: Methyl group (-CH₃)[2]
- C4 Position: Methyl group (-CH₃)[2]

Because there are three chiral centers (if C1, C2, and C4 are all considered relative to the ring plane), the commercial "generic" CAS 681448-31-7 typically refers to the mixture of diastereomers unless a specific stereodescriptor (e.g., 1r, 2c, 4t) is applied.

Visualization of Isomer Relationships

The following diagram illustrates the logical hierarchy from the generic acid precursor to the specific amide targets, highlighting the potential for isomeric confusion.



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Figure 1: Synthesis and Registry Logic Flow. Note the divergence between the primary amide (Target) and the N,N-dimethyl tertiary amide (Common False Positive).

Verification Protocol

When sourcing or synthesizing this compound, relying solely on the CAS number is insufficient due to the potential for isomeric mixtures. The following protocol ensures data integrity.

Step 1: Precursor Validation

If synthesizing, validate the starting material 2,4-dimethylcyclohexanecarboxylic acid (CAS 7124-20-1) via GC-MS.

- Expected Mass Ion: 156 m/z

- Key Fragment: Loss of -COOH often yields a characteristic hydrocarbon fragment at ~111 m/z.

Step 2: Amide Synthesis Verification

The conversion of the acid to the primary amide typically involves activation (e.g., via Thionyl Chloride or DCC) followed by reaction with Ammonia.[3]

- Reaction Check: Monitoring the shift in IR absorption is critical.
 - Acid Carbonyl: ~1700–1725 cm^{-1}
 - Amide Carbonyl: ~1650–1690 cm^{-1} (Amide I band)
 - N-H Stretch: Doublet at ~3180–3350 cm^{-1} (Characteristic of primary amides -CONH₂).

Step 3: Analytical Cross-Referencing

Use the following logic gate to confirm you have the correct CAS entity:

- Is the Nitrogen substituted?
 - Yes (Dimethyl) → CAS 17566-51-7 (Reject).
 - Yes (Ethyl) → Likely a WS-3 analog (Reject).
 - No (Primary -NH₂) → CAS 681448-31-7 (Confirm).

Technical Specifications & Properties

While experimental data for the specific isomer mix is sparse in public domains, the following physicochemical properties are predicted based on Group Contribution Methods (GCM) and structural analogs.

Property	Value (Predicted/Approx)	Relevance
Boiling Point	260°C ± 10°C (at 760 mmHg)	High boiling point requires high-vac distillation for purification.
Density	0.92 ± 0.05 g/cm ³	Typical for substituted cycloaliphatic amides.
LogP	-1.5 – 1.8	Moderately lipophilic; suitable for transdermal or mucosal applications.
H-Bond Donors	2	Primary amide protons.
H-Bond Acceptors	1	Carbonyl oxygen.[4]

References

- National Institutes of Health (NIH). (2023). PubChem Compound Summary for CAS 7124-20-1 (Acid Precursor). PubChem.[5][1][6][7][8] Retrieved from [Link]
- National Institutes of Health (NIH). (2023). PubChem Compound Summary for N,N-Dimethylcyclohexanecarboxamide (CAS 17566-51-7). PubChem.[5][1][6][7][8] Retrieved from [Link]
- ReactionWeb. (2025). Amide Synthesis via DCC Coupling: Mechanism and Protocols. Retrieved from [Link]

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Sources

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. Cas 17566-51-7,Cyclohexanecarboxamide, N,N-dimethyl- | lookchem \[lookchem.com\]](#)

- [3. reactionweb.io \[reactionweb.io\]](#)
- [4. \(1S,2S,4S\)-2,4-dimethylcyclohexanecarboxylic acid - CAS号 1417717-98-6 - 摩熵化学 \[molaid.com\]](#)
- [5. PubChemLite - 1-amino-4,4-dimethylcyclohexane-1-carboxamide \(C9H18N2O\) \[pubchemlite.lcsb.uni.lu\]](#)
- [6. N,N-Dimethylcyclohexanecarboxamide | C9H17NO | CID 567668 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. N,1-Dimethylcyclohexane-1-carboxamide | C9H17NO | CID 12361563 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. Thiogeraniol | C10H18S | CID 6365572 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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